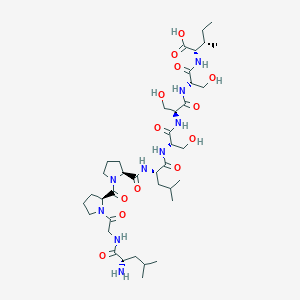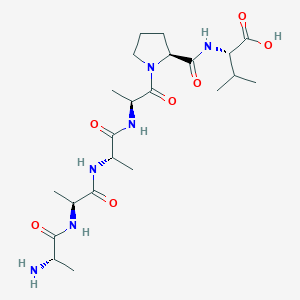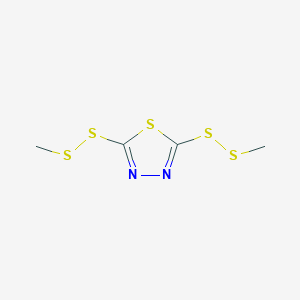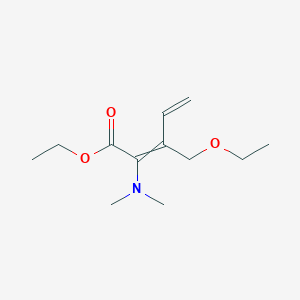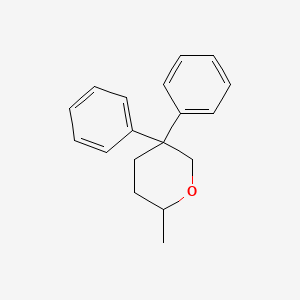![molecular formula C19H16O3 B15161113 Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)oxy]methyl]- CAS No. 833485-03-3](/img/structure/B15161113.png)
Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)oxy]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)oxy]methyl]- is an organic compound with a complex structure that includes a benzoic acid moiety and a naphthalene derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)oxy]methyl]- typically involves the reaction of 2-methyl-1-naphthol with a benzoic acid derivative under specific conditions. One common method is the esterification reaction, where 2-methyl-1-naphthol is reacted with benzoic acid in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as the use of continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the production of high-purity Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)oxy]methyl]-.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)oxy]methyl]- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Nitro derivatives.
Applications De Recherche Scientifique
Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)oxy]methyl]- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)oxy]methyl]- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic processes. The compound’s structure allows it to bind to enzymes and disrupt their normal function, leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl benzoate: An ester of benzoic acid with a similar aromatic structure but different functional groups.
4-Methylbenzoic acid: A derivative of benzoic acid with a methyl group attached to the aromatic ring.
Uniqueness
Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)oxy]methyl]- is unique due to the presence of both a benzoic acid moiety and a naphthalene derivative in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
833485-03-3 |
|---|---|
Formule moléculaire |
C19H16O3 |
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
4-[(2-methylnaphthalen-1-yl)oxymethyl]benzoic acid |
InChI |
InChI=1S/C19H16O3/c1-13-6-9-15-4-2-3-5-17(15)18(13)22-12-14-7-10-16(11-8-14)19(20)21/h2-11H,12H2,1H3,(H,20,21) |
Clé InChI |
CDMRWJDPUZNSQA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2C=C1)OCC3=CC=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


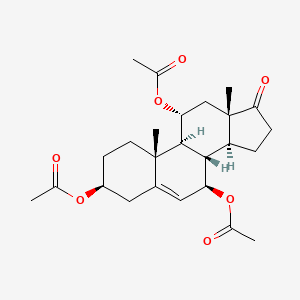

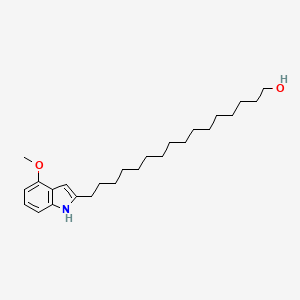
![Ethyl 3,5-bis[bis(3-methylphenyl)amino]benzoate](/img/structure/B15161047.png)
![(2S)-3-[(Pyren-1-YL)methoxy]propane-1,2-diol](/img/structure/B15161050.png)
![2-Methyl-4-[(E)-phenyldiazenyl]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15161059.png)
phosphane](/img/structure/B15161065.png)
